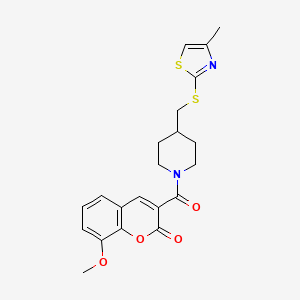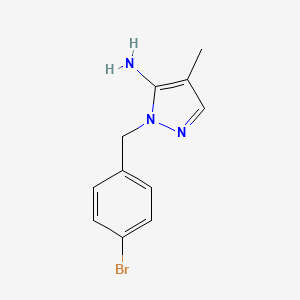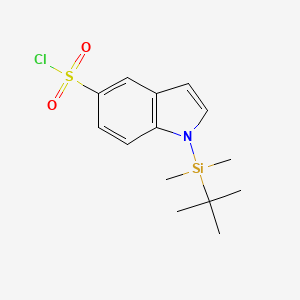
8-methoxy-3-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-methoxy-3-(4-(((4-methylthiazol-2-yl)thio)methyl)piperidine-1-carbonyl)-2H-chromen-2-one is a useful research compound. Its molecular formula is C21H22N2O4S2 and its molecular weight is 430.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bio-Evaluation
- A study by Shah et al. (2016) focused on synthesizing novel derivatives of substituted N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl) thiazol-2-yl) amide. The synthesized compounds were screened for potential antimicrobial, antifungal, and antimalarial activities, demonstrating the compound's potential in medical and pharmacological research (Shah et al., 2016).
Antibacterial and Anticoagulant Activities
- Zghab et al. (2017) synthesized new series of 4-((3-aryl-4,5-dihydroisoxazol-5-yl)methoxy)-2H-chromen-2-ones and evaluated their antibacterial and anticoagulant activities. This indicates the compound's potential use in treating bacterial infections and blood clotting disorders (Zghab et al., 2017).
Synthesis of Aromatic Carbamates
- A study by Velikorodov et al. (2014) involved condensation reactions leading to chromene derivatives, exploring the chemical versatility and potential applications of the compound in chemical synthesis (Velikorodov et al., 2014).
Synthesis and Characterization of Derivatives
- Han et al. (2014) conducted a study on the synthesis and characterization of 11‐Amino‐3‐methoxy‐8‐substituted‐12‐aryl‐8,9‐dihydro‐7H‐chromeno[2,3‐b]quinolin‐10(12H)‐one derivatives. This research contributes to the understanding of the compound's structural and chemical properties (Han et al., 2014).
Antimicrobial Activity
- Mandala et al. (2013) synthesized novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives and screened them for in vitro antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Mandala et al., 2013).
Synthesis of 8-Thiazolyl and 8-Thiadiazinyl Coumarins
- A study by Rao and Reddy (2009) involved synthesizing new types of 8-thiazolyl and 8-thiadiazinyl coumarins, demonstrating the compound's potential in creating diverse chemical structures (Rao & Reddy, 2009).
Synthesis of Pyrano[3, 2-c]chromene Derivatives
- El-Agrody et al. (2020) synthesized a series of 2-amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives, assessing their in vitro anticancer activity. This highlights the compound's potential in cancer research (El-Agrody et al., 2020).
Antibacterial Effects
- Behrami and Dobroshi (2019) reported the synthesis of new derivatives of 4-hydroxy-chromen-2-one and evaluated their antibacterial activity, indicating the compound's use in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Properties
IUPAC Name |
8-methoxy-3-[4-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]piperidine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-13-11-28-21(22-13)29-12-14-6-8-23(9-7-14)19(24)16-10-15-4-3-5-17(26-2)18(15)27-20(16)25/h3-5,10-11,14H,6-9,12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTUWDFGAEYETBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-Fluorophenyl)-2-oxoethyl]-4,7-dimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2360893.png)
![4-[(6-Fluoropyridin-2-yl)sulfamoyl]benzene-1-sulfonyl fluoride](/img/structure/B2360894.png)

![2-[[1-(2,2-Difluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2360899.png)
![1'-(4-(trifluoromethoxy)benzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2360900.png)
![1-[[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyridin-2-one](/img/structure/B2360903.png)

![4-bromo-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2360907.png)

![(Z)-N-(6-ethyl-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-phenoxypropanamide](/img/structure/B2360909.png)



![3-({[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-methylphenyl)pyridazine](/img/structure/B2360916.png)
